Duocarmycin TM

Übersicht

Beschreibung

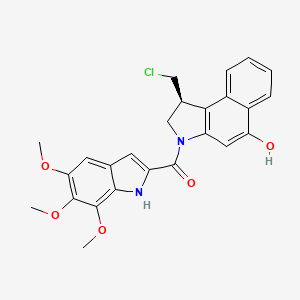

CBI-TMI: ist eine Verbindung, die zur Klasse der Cyclopropylindolin-Antitumor-Antibiotika gehört. Es ist bekannt für seine starken zytotoxischen Eigenschaften und seine Fähigkeit, die DNA selektiv im kleinen Graben zu alkylieren. Diese Verbindung ist besonders bedeutend in der Krebsforschung aufgrund ihrer Hypoxie-aktivierten Prodrug-Eigenschaften, was sie zu einem vielversprechenden Kandidaten für die gezielte Behandlung von hypoxischen Tumorzellen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CBI-TMI umfasst mehrere Schritte, beginnend mit der Herstellung des Chlormethylbenzindolin (CBI)-Kerns. Dieser Kern wird dann mit dem Tetramethylindolin (TMI)-Molekül gekoppelt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und organischer Lösungsmittel, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von CBI-TMI folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Kontrolle von Temperatur, Druck und Reaktionszeit, um die effiziente Produktion der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

DNA Alkylation Mechanism

Duocarmycins exert cytotoxicity via irreversible, sequence-selective alkylation of adenine residues in the minor groove of DNA. The reaction involves three steps:

-

DNA Binding : The DNA-binding unit (e.g., indole or pyrrole derivatives) anchors the molecule within the minor groove, targeting AT-rich regions .

-

Activation : The cyclopropane ring undergoes acid-catalyzed opening, generating a reactive spirocyclopropylhexadienone intermediate .

-

Alkylation : The activated cyclopropane reacts with the N3 position of adenine via a nucleophilic attack, forming a covalent adduct (Figure 1) .

Key Reaction Pathway :

Sequence Selectivity and Reversibility

Duocarmycins exhibit preferential alkylation at 5′-AAA and 5′-TAATTA sequences . Cooperative binding with distamycin A shifts reactivity to GC-rich regions, enabling guanine alkylation . Notably, alkylation is partially reversible under physiological conditions (pH 7.4, 37°C), regenerating intact duocarmycin and free DNA (Table 1) .

Table 1: Reversibility of DNA Alkylation by Duocarmycin Analogs

| Compound | Half-Life (pH 7.4, 37°C) | Regeneration Efficiency |

|---|---|---|

| DUMSA | 6 hours | 85% |

| DUMA | >24 hours | <5% |

| Synthetic CBI | 12 hours | 70% |

Structural Modifications and Reactivity

The alkylation unit’s electrophilicity and DNA-binding affinity are tunable via structural changes:

-

Left-Hand Segment (A-ring) :

-

Right-Hand Segment (B-ring) :

Table 2: Cytotoxicity of Duocarmycin Analogs

| Compound | IC50 (nM) | Target Sequence |

|---|---|---|

| DSA | 0.05 | 5′-AAA |

| DUMA | 0.3 | 5′-TAATTA |

| DUMB2 | 1.5 | AT-rich regions |

| Synthetic 2 | 3.0 | GC-rich (w/distamycin) |

Prodrug Strategies

To mitigate systemic toxicity, prodrugs with pH-sensitive carbamates or antibody–drug conjugates (ADCs) have been developed:

-

Heterocyclic Carbamates : Hydrolyze in acidic tumor microenvironments, releasing active duocarmycin .

-

ADCs : Use click chemistry (e.g., SPAAC, CuAAC) for site-specific conjugation (DAR = 1.9–4.0) .

Example ADC Reaction :

Biochemical Consequences

DNA alkylation triggers:

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Recent research has focused on developing duocarmycin-based ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of duocarmycin. These conjugates enhance selective delivery to tumor cells while minimizing damage to healthy tissues.

- Promiximab-Duocarmycin Conjugate : This ADC targets CD56, a marker commonly expressed in small cell lung cancer (SCLC). Studies demonstrated significant tumor regression in xenograft models treated with promiximab-duocarmycin, indicating its potential as a targeted therapy for SCLC .

Combination Therapies

Duocarmycin has shown promising results when used in combination with other therapeutic agents:

- ATR Inhibitors : Research indicated that combining duocarmycin with ATR inhibitors resulted in enhanced cytotoxic effects against cancer cells, particularly in models of acute myeloid leukemia (AML). The combination treatment demonstrated superior anti-tumor effects compared to either agent alone .

Case Study 1: Duocarmycin in Acute Myeloid Leukemia

A study evaluated the efficacy of duocarmycin Stable A (DSA) against AML cell lines. Results showed that DSA induced DNA double-strand breaks and increased apoptosis at picomolar concentrations. The study concluded that DSA is a promising candidate for further development as a therapeutic agent for AML .

| Cell Line | IC50 (pM) | Effects Observed |

|---|---|---|

| Molm-14 | 11.12 | DNA DSBs, cell cycle arrest, apoptosis |

| HL-60 | 112.7 | Similar effects as Molm-14 |

Case Study 2: Promiximab-Duocarmycin in Small Cell Lung Cancer

The promiximab-duocarmycin conjugate was tested in xenograft models of SCLC. The treatment resulted in significant tumor growth inhibition without major side effects, suggesting its potential as a new immunotherapy approach .

| Treatment Type | Dose (mg/kg) | Tumor Response |

|---|---|---|

| Promiximab-DUBA | 5-10 | Sustained regression observed |

| Control | N/A | No significant response |

Wirkmechanismus

CBI-TMI is compared with other similar compounds, such as:

Duocarmycins: These compounds also alkylate DNA in the minor groove but differ in their chemical structure and activation mechanisms.

CC-1065: Another potent DNA alkylating agent with a different core structure but similar biological activity.

Yatakemycin: Shares the DNA alkylation mechanism but has a distinct chemical structure and spectrum of activity

Uniqueness: CBI-TMI is unique due to its hypoxia-activated prodrug properties, which allow it to selectively target hypoxic tumor cells. This selectivity reduces the potential for off-target effects and enhances its therapeutic index .

Vergleich Mit ähnlichen Verbindungen

CBI-TMI wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Duocarmycine: Diese Verbindungen alkylieren ebenfalls DNA im kleinen Graben, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren Aktivierungsmechanismen.

CC-1065: Ein weiteres starkes DNA-Alkylierungsmittel mit einer anderen Kernstruktur, aber ähnlicher biologischer Aktivität.

Yatakemycin: Teilt den DNA-Alkylierungsmechanismus, hat aber eine unterschiedliche chemische Struktur und ein anderes Aktivitätsspektrum

Einzigartigkeit: CBI-TMI ist einzigartig aufgrund seiner Hypoxie-aktivierten Prodrug-Eigenschaften, die es ihm ermöglichen, hypoxische Tumorzellen selektiv anzugreifen. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht seinen therapeutischen Index .

Liste ähnlicher Verbindungen:

- Duocarmycine

- CC-1065

- Yatakemycin

Biologische Aktivität

Duocarmycin TM is a potent antitumor antibiotic derived from the Streptomyces bacterium, characterized by its extreme cytotoxicity. As a member of the duocarmycin family, it exhibits a unique mechanism of action, primarily through binding to the minor groove of DNA and causing alkylation of adenine bases, which disrupts DNA structure and function. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy as an anticancer agent.

Duocarmycins are classified as DNA minor groove binding alkylating agents . Their mechanism involves:

- Binding to DNA : They selectively bind to the minor groove of DNA.

- Alkylation : The irreversible alkylation occurs at the N3 position of adenine, leading to disruption in DNA replication and transcription.

- Cellular Response : This process triggers cellular pathways involved in DNA damage response, often leading to apoptosis in cancer cells.

Table 1: Summary of Duocarmycin's Mechanism

| Step | Description |

|---|---|

| 1. Binding | Binds to the minor groove of DNA |

| 2. Alkylation | Alkylates adenine at N3 position |

| 3. Disruption | Disrupts DNA structure leading to replication inhibition |

| 4. Apoptosis | Induces apoptosis in cancer cells |

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound and its analogs. The following sections summarize significant findings from various research efforts.

Cytotoxicity Studies

Research has demonstrated that duocarmycins exhibit potent cytotoxic effects across various cancer cell lines. For instance, a study using Balb 3T3/H-Ras cells revealed different inhibitory concentrations (IC50) for various duocarmycin analogs:

- Duocarmycin SA (DSA) : IC50 = 0.05 nM

- Duocarmycin A (DUMA) : IC50 = 0.3 nM

- Duocarmycin B2 (DUMB2) : IC50 = 1.5 nM

- Duocarmycin C2 (DUMC2) : IC50 = 20 nM

- Duocarmycin C1 (DUMC1) : IC50 = 40 nM

Table 2: Cytotoxicity Data for Duocarmycin Analogues

| Compound | IC50 (nM) |

|---|---|

| Duocarmycin SA (DSA) | 0.05 |

| Duocarmycin A (DUMA) | 0.3 |

| Duocarmycin B2 (DUMB2) | 1.5 |

| Duocarmycin C2 (DUMC2) | 20 |

| Duocarmycin C1 (DUMC1) | 40 |

Combination Therapies

Recent studies have explored the synergistic effects of combining duocarmycins with other therapeutic agents. For example, a study involving ATR inhibitors demonstrated enhanced cytotoxicity when used alongside duocarmycins in both in vitro and in vivo models:

- In vitro : MDA-MB-468 cancer cells showed significantly improved antiproliferative effects when treated with both ATR inhibitors and duocarmycins compared to single-agent treatments.

- In vivo : In HER2-expressing NCI-N87 tumor-bearing mice, combination treatments resulted in substantial tumor regression compared to either treatment alone.

Case Study: Promiximab-Duocarmycin ADC

A notable case study involved the development of a CD56-targeted antibody-drug conjugate (ADC) using duocarmycin:

- In xenograft models, treatment with promiximab-duocarmycin led to complete tumor regressions in several mice.

- At doses of 10 mg/kg, two out of five mice achieved complete remission without regrowth.

Table 3: Efficacy of Promiximab-Duocarmycin ADC

| Treatment Group | Dose (mg/kg) | Complete Remission Rate (%) |

|---|---|---|

| Promiximab-Duocarmycin | 10 | 40% |

| Promiximab-Duocarmycin | 5 | 20% |

| Promiximab-Duocarmycin | 2.5 | 20% |

Eigenschaften

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDGIYFJJUFKN-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.